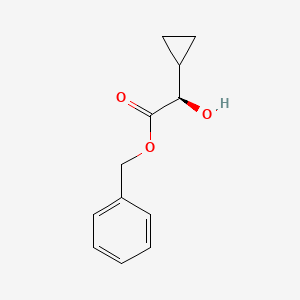

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

benzyl (2R)-2-cyclopropyl-2-hydroxyacetate |

InChI |

InChI=1S/C12H14O3/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2/t11-/m1/s1 |

InChI Key |

HBEZCBDGJMYNGS-LLVKDONJSA-N |

Isomeric SMILES |

C1CC1[C@H](C(=O)OCC2=CC=CC=C2)O |

Canonical SMILES |

C1CC1C(C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate CAS 2414393-47-6 properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS 2414393-47-6) is a chiral α-hydroxy ester of significant interest in modern pharmaceutical development. Its unique structural combination of a cyclopropyl ring, a chiral hydroxyl center, and a benzyl ester protecting group makes it a valuable synthetic intermediate. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, principal applications in drug discovery—particularly in the construction of Antibody-Drug Conjugate (ADC) linkers—along with safety protocols and handling considerations. While detailed synthetic procedures for this specific molecule are not broadly published, this document outlines a plausible synthetic strategy based on established chemical principles.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity defined by the presence of a cyclopropane ring adjacent to a stereocenter bearing a hydroxyl group and a benzyl-protected carboxylic acid. This structure imparts specific chemical characteristics crucial for its role as a building block in complex molecule synthesis.

The key identifiers and properties of this compound have been consolidated from various chemical databases and supplier information.[1][2][3] The (R)-configuration at the C2 position is a critical feature for its application in stereospecific synthesis.

Structural and Molecular Data

The fundamental structural and identifying information for this compound is presented below.

Molecular Structure Diagram

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The known physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2414393-47-6 | [1][4] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2][5] |

| Molecular Weight | 206.24 g/mol | [1][6] |

| Appearance | Yellow to brown liquid | [4][7] |

| Density | 1.234 ± 0.06 g/cm³ | [4][7] |

| Purity | ≥98% | [7] |

| IUPAC Name | benzyl (2R)-2-cyclopropyl-2-hydroxyacetate | [1] |

| SMILES | O=C(OCC1=CC=CC=C1)--INVALID-LINK--O | [4][5] |

| InChI Key | HBEZCBDGJMYNGS-LLVKDONJSA-N | [1] |

Synthesis and Manufacturing

The key challenge in the synthesis is the stereoselective introduction of the hydroxyl group to form the (R)-enantiomer. A common strategy involves the asymmetric reduction of a corresponding α-keto ester.

Proposed Synthetic Workflow

A logical pathway would involve two primary stages:

-

Formation of the α-keto ester precursor: Benzyl 2-cyclopropyl-2-oxoacetate.

-

Asymmetric reduction: Stereoselective reduction of the ketone to yield the desired (R)-α-hydroxy ester.

Diagram of Proposed Synthetic Logic

Caption: A plausible high-level workflow for the synthesis of the target molecule.

Hypothetical Experimental Protocol (Illustrative)

This protocol is illustrative and has not been experimentally validated. It is designed to provide a conceptual framework for researchers.

Step 1: Synthesis of Benzyl 2-cyclopropyl-2-oxoacetate

-

To a solution of cyclopropylglyoxylic acid in a suitable aprotic solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of DMF at 0 °C.

-

Stir the reaction mixture for 2-3 hours at room temperature to form the acid chloride.

-

In a separate flask, dissolve benzyl alcohol and a non-nucleophilic base (e.g., pyridine) in dichloromethane.

-

Slowly add the freshly prepared acid chloride solution to the benzyl alcohol solution at 0 °C.

-

Allow the reaction to proceed overnight at room temperature.

-

Perform an aqueous workup, dry the organic layer over sodium sulfate, and purify by column chromatography to yield the α-keto ester precursor.

Step 2: Asymmetric Reduction to this compound

-

Dissolve the Benzyl 2-cyclopropyl-2-oxoacetate precursor in an anhydrous solvent like THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Introduce a chiral reducing agent. A common choice for achieving high enantioselectivity is a CBS catalyst (Corey-Bakshi-Shibata) system, such as (R)-2-Methyl-CBS-oxazaborolidine, followed by the slow addition of a stoichiometric reducing agent like borane-dimethyl sulfide complex.

-

Monitor the reaction by TLC. Upon completion, quench the reaction carefully with methanol at low temperature.

-

After warming to room temperature, perform an appropriate aqueous workup (e.g., with dilute HCl and brine).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the final product using silica gel chromatography to isolate this compound. Chiral HPLC would be required to confirm the enantiomeric excess.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a specialized chemical intermediate.[4][8] Its structure is incorporated into larger, more complex molecules, particularly in the field of oncology.

Intermediate for Antibody-Drug Conjugate (ADC) Linkers

The most cited application is in the synthesis of linkers for ADCs.[8][9][10] ADCs are a powerful class of biopharmaceutical drugs designed to deliver a potent cytotoxic agent (payload) directly to cancer cells by attaching it to a monoclonal antibody that targets a specific tumor antigen.

The linker's role is critical: it must be stable in circulation but capable of releasing the cytotoxic payload once inside the target cell. This compound can be used to synthesize components of these complex linkers.[5][8] For instance, it can be part of a linker system designed to be coupled with chemotherapy agents like Exatecan and then conjugated to an antibody.[8][10]

Synthesis of Chiral Pyrrolidines

This compound also serves as a precursor in the synthesis of substituted pyrrolidines.[4][11] The pyrrolidine ring is a common motif in many biologically active compounds and pharmaceuticals. The chirality of the starting material allows for the creation of specific stereoisomers of the target pyrrolidine, which is often essential for biological activity.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not publicly available, an SDS for the corresponding (S)-enantiomer (CAS 2414393-48-7) provides a reliable basis for safety and handling protocols.[8]

Hazard Identification (GHS Classification)

Based on the (S)-enantiomer, the following hazards are identified:[8]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

The GHS pictogram is a single exclamation mark, and the signal word is "Warning".[5][8]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[8]

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.[8]

-

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[8]

Storage Recommendations

-

Conditions: Store in a tightly sealed container in a dry, well-ventilated place.[5][12]

-

Temperature: Recommended storage is refrigerated at 2-8°C for short-term and -20°C for long-term stability.[4][5][12]

Conclusion

This compound is a specialized chiral building block with demonstrated utility in the synthesis of advanced pharmaceutical components, most notably ADC linkers. Its defined stereochemistry and functional groups offer precise control in the construction of complex molecular architectures. While its synthesis requires careful control of stereochemistry, the potential applications in targeted cancer therapies underscore its importance. Proper adherence to safety and handling protocols is essential when working with this compound in a research and development setting.

References

- 1. This compound | C12H14O3 | CID 150388498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. CA2408591C - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. US6573381B1 - Hydroxyacetic ester derivatives, preparation method and use as synthesis intermediates - Google Patents [patents.google.com]

- 10. US4014918A - Process for the preparation of cyclopropane derivatives and compounds produced therein - Google Patents [patents.google.com]

- 11. US4113968A - Process for preparation of substituted cyclopropane carboxylic acids and esters thereof and intermediates of said acids and esters - Google Patents [patents.google.com]

- 12. medchemexpress.com [medchemexpress.com]

The Keystone of Modern Bioconjugation: A Technical Guide to (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate has emerged as a molecule of significant interest in the field of bioconjugation, particularly in the sophisticated design of Antibody-Drug Conjugates (ADCs). Its unique structural features—a chiral hydroxyl group, a sterically defined cyclopropyl moiety, and a readily cleavable benzyl ester—make it a valuable building block for constructing advanced linker systems. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthesis protocol based on established chemical principles, and its critical role in the development of targeted therapeutics.

Core Molecular Attributes

This compound is a chiral α-hydroxy ester. The precise spatial arrangement of the hydroxyl group (the R-configuration) is often crucial for its subsequent biological activity and interactions when incorporated into a larger molecular construct.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 206.24 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[3] |

| IUPAC Name | benzyl (2R)-2-cyclopropyl-2-hydroxyacetate | --INVALID-LINK--[1] |

| CAS Number | 2414393-47-6 | --INVALID-LINK--[2] |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK--[4] |

| Predicted XLogP3 | 1.7 | --INVALID-LINK--[1] |

Synthesis and Manufacturing: A Proposed Pathway

Caption: Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative amalgamation of standard organic chemistry techniques for the proposed pathway.

Stage 1 & 2: Synthesis of Benzyl 2-cyclopropyl-2-oxoacetate (Keto-ester Intermediate)

-

Reaction Setup : To a solution of cyclopropylglyoxylic acid (1.0 eq) in toluene (5 mL/mmol), add benzyl alcohol (1.2 eq).

-

Catalysis : Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Water Removal : Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove water.

-

Reaction : Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

-

Work-up : Cool the reaction mixture to room temperature. Wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude benzyl 2-cyclopropyl-2-oxoacetate can be purified by flash column chromatography on silica gel.

-

Causality : The use of a Dean-Stark trap is critical. Esterification is a reversible equilibrium-driven reaction. By physically removing water, one of the products, the equilibrium is shifted towards the desired ester product according to Le Châtelier's principle, driving the reaction to completion.

Stage 3: Enantioselective Reduction to this compound

-

Reaction Setup : In an oven-dried, argon-flushed flask, dissolve benzyl 2-cyclopropyl-2-oxoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) and cool to -20 °C.

-

Catalyst Preparation : In a separate flask, prepare the chiral reducing agent. For a Corey-Bakshi-Shibata (CBS) reduction, (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq) is dissolved in anhydrous THF.

-

Reducing Agent Addition : To the CBS catalyst solution, slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq) and stir for 15 minutes at room temperature.

-

Asymmetric Reduction : Slowly add the solution of the keto-ester to the prepared catalyst-borane complex at -20 °C.

-

Reaction Monitoring : Stir the reaction at -20 °C and monitor for the disappearance of the starting material by TLC.

-

Quenching : Once complete, slowly quench the reaction by the dropwise addition of methanol, followed by 1 M HCl.

-

Work-up : Extract the product into ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by flash column chromatography.

-

Expertise & Causality : The choice of a chiral catalyst like the CBS reagent is the cornerstone of this synthesis. The catalyst forms a transient complex with the borane reducing agent, creating a sterically-defined pocket. The keto-ester substrate can only dock into this pocket in a specific orientation, exposing one face of the ketone to the hydride delivery agent. This forced orientation ensures the reduction occurs stereoselectively, yielding the desired (R)-enantiomer with high enantiomeric excess. The low temperature is crucial to minimize the non-catalyzed, non-selective background reduction, thereby maximizing stereochemical purity.

Application in Antibody-Drug Conjugate (ADC) Linker Technology

The primary application of this compound is as a sophisticated building block in the synthesis of linkers for ADCs.[2][5][6] ADCs are a powerful class of therapeutic agents that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker connecting the antibody and the payload is a critical component that dictates the stability, solubility, and release mechanism of the ADC.

This molecule is often used to synthesize pyrrolidine-based linkers.[2][5] The cyclopropyl and hydroxyl groups can be further functionalized to attach to other components of the linker-payload system. For instance, it can be part of a linker system designed to be coupled to potent payloads like Exatecan, a topoisomerase I inhibitor.[6]

Caption: Role of the title compound in the ADC assembly workflow.

The benzyl ester functionality is particularly useful as a protecting group for the carboxylic acid. It is relatively stable during many synthetic transformations but can be removed under specific, mild conditions (e.g., hydrogenolysis), which is essential for the late-stage assembly of complex ADC molecules without degrading other sensitive functional groups.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized material, a combination of analytical techniques is required.

4.1. Standard Analytical Protocols

| Technique | Protocol Summary | Expected Results |

| ¹H NMR | Dissolve 5-10 mg of sample in 0.7 mL of CDCl₃. Acquire spectrum on a ≥400 MHz spectrometer. | Spectrum should be consistent with the structure, showing characteristic peaks for benzyl, cyclopropyl, and methine protons.[4] |

| LC-MS | Column : C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase : Gradient of acetonitrile and water with 0.1% formic acid. Detection : UV (e.g., 254 nm) and ESI-MS. | A major peak corresponding to the product's retention time. Mass spectrum should show the [M+H]⁺ or [M+Na]⁺ ion consistent with the molecular weight (206.24).[4] |

| Chiral HPLC | Column : Chiral stationary phase (e.g., Chiralpak AD-H). Mobile Phase : Isocratic mixture of hexanes and isopropanol. Detection : UV (e.g., 220 nm). | Baseline separation of the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (ee%). |

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for the creation of next-generation therapeutics. Its defined stereochemistry and versatile functional groups provide medicinal chemists with a reliable building block for constructing complex and highly functional ADC linkers. Understanding its synthesis, particularly the critical enantioselective reduction step, and its precise role in bioconjugation workflows is essential for any researcher or drug development professional working at the cutting edge of targeted cancer therapy.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. US5750801A - Process for the continuous preparation of benzyl alcohol - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. EP2231575A2 - Process for the preparation of pharmaceutical intermediates - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate: A Key Building Block in Advanced Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate is a chiral molecule of significant interest in the field of medicinal chemistry, particularly in the design and synthesis of Antibody-Drug Conjugates (ADCs). Its unique structural features, comprising a cyclopropyl group, a hydroxyl moiety, and a benzyl ester, make it a valuable intermediate for the construction of sophisticated linker systems that connect potent cytotoxic payloads to monoclonal antibodies. This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and applications of this important building block, with a focus on its role in the development of next-generation targeted therapeutics.

Chemical Structure and Stereochemistry

This compound possesses a single chiral center at the carbon atom bearing the hydroxyl, cyclopropyl, and carboxyl groups. The "(R)" designation in its name refers to the specific three-dimensional arrangement of these substituents, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Molecular Formula: C₁₂H₁₄O₃[1] Molecular Weight: 206.24 g/mol [1]

Deciphering the (R)-Configuration: The Cahn-Ingold-Prelog Priority Rules

The absolute configuration of the stereocenter is assigned by prioritizing the four attached groups based on their atomic number. For this compound, the priorities are as follows:

-

-OH (Hydroxyl group): The oxygen atom has the highest atomic number (8).

-

-COOBn (Benzyl ester group): The carbon atom of the carboxyl group is bonded to two oxygen atoms (one double bond, one single bond).

-

-C₃H₅ (Cyclopropyl group): The carbon atom is bonded to two other carbon atoms and a hydrogen atom.

-

-H (Hydrogen atom): The hydrogen atom has the lowest atomic number (1).

To assign the configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. The sequence from the highest priority group (1) to the third highest priority group (3) is then traced. In the case of the (R)-enantiomer, this sequence follows a clockwise direction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for handling, storage, and downstream applications.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | Vendor Data |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Storage Conditions | -20°C for long-term storage | Vendor Data |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from structure |

| Predicted logP | 1.9 | PubChem |

Synthesis of this compound

The enantioselective synthesis of this compound is a critical step in its utilization as a chiral building block. While multiple synthetic routes to similar α-hydroxy esters exist, a common and effective strategy involves the asymmetric reduction of a corresponding α-keto ester or the esterification of the enantiopure acid. Below is a proposed two-step synthetic protocol starting from the commercially available (R)-2-cyclopropyl-2-hydroxyacetic acid.[2][3]

Proposed Synthetic Protocol

Step 1: Benzyl Esterification of (R)-2-cyclopropyl-2-hydroxyacetic acid

This protocol is based on standard esterification methods, such as the reaction of a carboxylic acid with benzyl bromide in the presence of a non-nucleophilic base.

Materials:

-

(R)-2-cyclopropyl-2-hydroxyacetic acid

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (R)-2-cyclopropyl-2-hydroxyacetic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Role in Antibody-Drug Conjugate (ADC) Linker Technology

The primary application of this compound is as a precursor for the synthesis of linkers used in ADCs.[4] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The linker component of an ADC is crucial for its stability in circulation and the efficient release of the payload at the target site.

This molecule can be incorporated into various linker architectures. The hydroxyl group provides a handle for further chemical modifications, allowing for the attachment of other linker components or the payload itself. The cyclopropyl moiety can influence the conformational rigidity and metabolic stability of the linker.

A Critical Consideration: The Impact of the Cyclopropyl Group on Linker Stability and Efficacy

While the cyclopropyl group can be an attractive design element for modulating the physicochemical properties of a linker, recent studies have highlighted a potential drawback. Research has shown that certain disulfide-containing linkers incorporating a cyclopropyl group may not undergo the desired self-immolative cleavage upon entering the tumor cell. This can result in the payload not being efficiently released in its active form, leading to a significant reduction or complete loss of cytotoxic activity. In some cases, an ADC with a cyclopropyl-containing linker was found to be inactive, whereas analogous ADCs with methyl- or cyclobutyl-substituted linkers demonstrated strong efficacy. This is a critical consideration for drug development professionals when designing ADC linkers and selecting building blocks.

Quality Control: Chiral Analysis

Ensuring the enantiomeric purity of this compound is paramount for its use in pharmaceutical applications, as the stereochemistry can have a profound impact on biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric excess (e.e.) of this compound.

Proposed Chiral HPLC Method

Based on the successful separation of structurally similar compounds, such as mandelic acid and its derivatives, a method employing a polysaccharide-based chiral stationary phase is proposed.[5]

-

Column: CHIRALPAK® IC (or a similar cellulose-based chiral column)

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA) for acidic compounds. The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Expected Elution Profile: The two enantiomers, (R)- and (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate, should be well-resolved, allowing for accurate quantification of the enantiomeric excess.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of advanced drug delivery systems, particularly Antibody-Drug Conjugates. Its well-defined stereochemistry and multiple functional groups offer significant opportunities for the design of innovative linker technologies. However, researchers and drug developers must be mindful of the potential impact of the cyclopropyl moiety on linker cleavage and overall ADC efficacy. A thorough understanding of its chemical properties, a robust synthetic strategy, and rigorous analytical methods for quality control are essential for the successful application of this compound in the development of targeted therapies.

References

- 1. This compound | C12H14O3 | CID 150388498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 134624-47-8|(R)-2-Cyclopropyl-2-hydroxyacetic acid|BLD Pharm [bldpharm.com]

- 3. (R)-2-Cyclopropyl-2-hydroxyacetic acid | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate: Nomenclature, Synthesis, and Application in Antibody-Drug Conjugate (ADC) Technology

Abstract

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate is a chiral building block of significant interest in contemporary drug development, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). Its unique structural features, combining a cyclopropyl moiety with a chiral α-hydroxy ester, make it a valuable precursor for the synthesis of complex linker systems used to attach potent cytotoxic payloads to monoclonal antibodies. This technical guide provides an in-depth overview of the nomenclature, physicochemical properties, stereoselective synthesis, and critical applications of this compound for researchers, medicinal chemists, and professionals in the pharmaceutical industry. The document further details analytical methodologies for assessing its purity and offers insights into its role in the construction of innovative ADC architectures.

Nomenclature and Chemical Identity

A clear and unambiguous understanding of a molecule's nomenclature is paramount for effective scientific communication and procurement. This compound is identified by several synonyms and registry numbers across various chemical databases and commercial suppliers.

| Identifier | Value | Source |

| IUPAC Name | benzyl (2R)-2-cyclopropyl-2-hydroxyacetate | [1] |

| CAS Number | 2414393-47-6 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Synonyms | BENZYL (2R)-2-CYCLOPROPYL-2-HYDROXY-ACETATE, Benzyl (R)-2-Cyclopropyl-2-hydroxyacetate | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and reaction setup.

| Property | Value | Source |

| Appearance | Yellow to brown liquid | [2] |

| Density | 1.234 ± 0.06 g/cm³ (predicted) | [2] |

| Storage | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [2] |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and dichloromethane. |

Enantioselective Synthesis

The stereochemical purity of this compound is critical for its intended application in ADC linkers, as stereochemistry often dictates biological activity. While specific proprietary synthesis routes are often not disclosed, a robust and common strategy for preparing chiral α-hydroxy esters is the asymmetric reduction of the corresponding α-keto ester.

Proposed Synthetic Pathway

A plausible and industrially scalable approach involves a two-step process starting from cyclopropylglyoxylic acid.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Asymmetric Reduction of Benzyl Cyclopropylglyoxylate

This protocol is a representative procedure based on established methods for the asymmetric reduction of α-keto esters.

Materials:

-

Benzyl cyclopropylglyoxylate

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of benzyl cyclopropylglyoxylate (1 equivalent) in anhydrous THF.

-

Cool the solution to -20°C using a suitable cooling bath.

-

Slowly add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) to the stirred solution.

-

After stirring for 15 minutes at -20°C, add borane dimethyl sulfide complex (1.1 equivalents) dropwise over 30 minutes, maintaining the internal temperature below -15°C.

-

Stir the reaction mixture at -20°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20°C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in Antibody-Drug Conjugate (ADC) Technology

This compound serves as a crucial intermediate in the synthesis of pyrrolidine-containing linkers for ADCs. A notable example is its use in the production method for certain pyrrolidine compounds as described in patent WO2021166934A1[2]. These pyrrolidine structures can then be further elaborated to connect a cytotoxic payload to an antibody.

Role in Pyrrolidine-Based Linker Synthesis

The α-hydroxy ester functionality of this compound allows for its conversion into a key pyrrolidine intermediate. This transformation typically involves a multi-step sequence that leverages the stereocenter of the starting material to produce a chirally defined pyrrolidine ring.

Caption: Workflow illustrating the use of this compound in ADC synthesis.

The cyclopropyl group in the linker structure can influence the physicochemical properties of the final ADC, such as its stability and pharmacokinetic profile.

Analytical Methods for Quality Control

Ensuring the chemical and stereochemical purity of this compound is essential for its use in pharmaceutical applications. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Characterization (Representative Data)

-

¹H NMR (400 MHz, CDCl₃): δ 7.40-7.30 (m, 5H, Ar-H), 5.25 (s, 2H, -OCH₂Ph), 3.85 (d, J = 4.0 Hz, 1H, -CH(OH)-), 2.90 (br s, 1H, -OH), 1.30-1.20 (m, 1H, cyclopropyl-CH), 0.70-0.50 (m, 4H, cyclopropyl-CH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 174.5 (C=O), 135.5 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 128.3 (Ar-CH), 75.0 (-CH(OH)-), 67.5 (-OCH₂Ph), 15.0 (cyclopropyl-CH), 3.5 (cyclopropyl-CH₂), 2.5 (cyclopropyl-CH₂).

-

Mass Spectrometry (ESI+): m/z 207.1 [M+H]⁺, 229.1 [M+Na]⁺.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.

Method Parameters (Illustrative):

-

Column: Chiral stationary phase (e.g., polysaccharide-based column like Chiralpak® IA or similar).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 25°C.

Expected Elution Profile:

Under these conditions, the two enantiomers, (R)- and (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate, would be resolved into two distinct peaks. The enantiomeric excess can be calculated from the peak areas of the two enantiomers. A high e.e. (typically >99%) is required for pharmaceutical applications.

Conclusion

This compound is a key chiral intermediate with significant applications in the synthesis of advanced linker systems for Antibody-Drug Conjugates. Its stereoselective synthesis and rigorous analytical characterization are of paramount importance to ensure the quality and efficacy of the resulting biotherapeutics. This guide provides a comprehensive overview of its nomenclature, properties, a plausible synthetic route, and its role in ADC technology, serving as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

A Technical Guide to the Spectral Analysis of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Introduction

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate (Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ) is a chiral α-hydroxy ester of significant interest in medicinal chemistry.[4] Its structural features—a cyclopropyl ring, a secondary alcohol, a benzyl ester, and a chiral center—all contribute to a unique spectral fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and characterization in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy Analysis (Predicted)

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are presented below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ha | 0.4 - 0.7 | m | 4H |

| Hb | 1.2 - 1.5 | m | 1H |

| Hc | 3.0 - 3.3 | d | 1H |

| Hd | 4.2 - 4.4 | d | 1H |

| He | 5.2 - 5.3 | s | 2H |

| Hf | 7.3 - 7.5 | m | 5H |

Rationale Behind the Predictions:

-

Cyclopropyl Protons (Ha and Hb): The protons on the cyclopropyl ring are expected to appear in the highly shielded (upfield) region of the spectrum, typically between 0.4 and 1.5 ppm.[5][6] This is due to the unique electronic structure of the cyclopropane ring, which induces a ring current that shields the protons. The diastereotopic nature of the methylene protons (Ha) and the methine proton (Hb) will lead to complex splitting patterns (multiplets).

-

Hydroxyl Proton (Hc): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet or a doublet if coupled to the adjacent methine proton, likely in the range of 3.0-3.3 ppm.

-

Alpha-Proton (Hd): The proton on the carbon bearing the hydroxyl and cyclopropyl groups is deshielded by the adjacent oxygen and ester carbonyl. It is predicted to be a doublet, coupled to the hydroxyl proton, in the 4.2-4.4 ppm range.

-

Benzylic Protons (He): The two benzylic protons are chemically equivalent and will appear as a sharp singlet around 5.2-5.3 ppm. The significant downfield shift is due to the deshielding effect of the adjacent ester oxygen and the aromatic ring.

-

Aromatic Protons (Hf): The five protons of the phenyl group will resonate in the aromatic region (7.3-7.5 ppm) as a complex multiplet.

¹³C NMR Spectroscopy Analysis (Predicted)

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 5 - 15 |

| C2 | 15 - 25 |

| C3 | 65 - 75 |

| C4 | 68 - 72 |

| C5 | 127 - 129 |

| C6 | 135 - 137 |

| C7 | 170 - 175 |

Rationale Behind the Predictions:

-

Cyclopropyl Carbons (C1): The methylene carbons of the cyclopropyl ring are expected at a very upfield position (5-15 ppm) due to their high degree of strain and sp³ character.

-

Cyclopropyl Methine Carbon (C2): The methine carbon of the cyclopropyl group will be slightly downfield from the methylene carbons, in the 15-25 ppm range.

-

Alpha-Carbon (C3): The carbon attached to the hydroxyl group is significantly deshielded and is predicted to appear between 65 and 75 ppm.

-

Benzylic Carbon (C4): The benzylic carbon is also deshielded by the adjacent oxygen and aromatic ring, with an expected chemical shift of 68-72 ppm.

-

Aromatic Carbons (C5 and C6): The carbons of the phenyl ring will resonate in the typical aromatic region of 127-137 ppm. The ipso-carbon (C6) will be at the downfield end of this range.

-

Carbonyl Carbon (C7): The ester carbonyl carbon is the most deshielded carbon in the molecule and will appear far downfield, between 170 and 175 ppm.

Infrared (IR) Spectroscopy Analysis (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500 - 3200 | O-H | Broad, characteristic of an alcohol |

| 3100 - 3000 | C-H | Aromatic and cyclopropyl C-H stretch |

| 3000 - 2850 | C-H | Aliphatic C-H stretch |

| ~1735 | C=O | Strong, characteristic of an ester |

| 1600, 1495, 1450 | C=C | Aromatic ring stretches |

| 1250 - 1000 | C-O | Ester and alcohol C-O stretches |

Interpretation of Predicted IR Peaks:

-

O-H Stretch: A broad and prominent absorption band is expected in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.[7][8]

-

C-H Stretches: Aromatic and cyclopropyl C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption peak around 1735 cm⁻¹ is the most characteristic signal for the ester carbonyl group.[9][10]

-

C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

-

C-O Stretches: Strong C-O stretching bands from both the ester and the alcohol functionalities will be present in the fingerprint region (1250-1000 cm⁻¹).

Mass Spectrometry (MS) Analysis (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| m/z | Fragment |

| 206 | [M]⁺ |

| 177 | [M - C₂H₅]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Predicted Fragmentation Pattern:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z of 206, corresponding to the molecular weight of the compound.

-

Loss of Ethyl Group: Fragmentation of the cyclopropyl ring could lead to the loss of an ethyl radical, resulting in a peak at m/z 177.

-

Benzylic Cleavage: Cleavage of the bond between the benzylic oxygen and the carbonyl carbon can form a benzyl radical and a protonated acid fragment.

-

Tropylium Ion: A very common and stable fragment for benzyl-containing compounds is the tropylium ion at m/z 91, formed by the loss of the cyclopropyl-hydroxyacetate radical.[11] This is often the base peak in the spectrum.

-

Phenyl Cation: Loss of a hydrogen molecule from the tropylium ion can lead to the formation of the phenyl cation at m/z 77.

Experimental Protocols

General Procedure for NMR Sample Preparation and Analysis

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the NMR tube and gently invert to dissolve the sample completely.

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Process the raw data (Fourier transform, phase correction, baseline correction, and integration for ¹H NMR).

-

Analyze the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.

General Procedure for IR Spectroscopy

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Acquire the background spectrum.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

General Procedure for Mass Spectrometry

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).

-

Select an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum over a suitable m/z range.

-

Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of the Analytical Workflow

Caption: Workflow for the synthesis, purification, and comprehensive spectral analysis of this compound.

References

- 1. This compound | C12H14O3 | CID 150388498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Benzyl 2-cyclopropyl-2-hydroxyacetate| CAS NO:182747-31-5| GlpBio [glpbio.cn]

- 4. spectrabase.com [spectrabase.com]

- 5. precisepeg.com [precisepeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2414393-48-7|(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. 2414393-47-6|this compound|BLD Pharm [bldpharm.com]

- 11. chembk.com [chembk.com]

Navigating the Chiral Landscape: A Technical Guide to the Safe Handling of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Introduction: A Molecule of Growing Importance

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate is a chiral building block of increasing significance in the landscape of pharmaceutical research and development. Its utility as an intermediate in the synthesis of complex molecules, including antibody-drug conjugate (ADC) linkers, underscores the need for a comprehensive understanding of its safe handling and management in a laboratory setting.[1][2] As with any chiral molecule, the specific three-dimensional arrangement of its atoms can have profound implications for its biological activity and, consequently, its toxicological profile. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of this valuable compound.

Hazard Identification and Risk Assessment: Understanding the Molecule's Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on available data for the (S)-enantiomer, this compound should be treated as a compound with the following classifications:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation. [3]

The Significance of Chirality in Safety

In drug development, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety.[4][5] Different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological effects.[6] Therefore, maintaining strict quality control and precise manufacturing protocols for chiral compounds is essential to ensure both safety and efficacy.[4]

Toxicological Profile of α-Hydroxy Acids (AHAs)

This compound belongs to the family of α-hydroxy acids (AHAs). While widely used in cosmetics, the safety of AHAs is a subject of ongoing discussion.[7][8] At high concentrations, AHAs can disrupt the cohesion of skin cells, leading to irritation.[9] Adverse reactions can include redness, swelling, burning, and itching.[9][10] Furthermore, some studies suggest that topical application of AHAs may increase the skin's sensitivity to sunlight.[11]

Prudent Practices for Safe Handling and Use

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable.

| PPE Category | Specification | Rationale |

| Eye Protection | Safety goggles with side-shields conforming to EN166 or equivalent. | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |

| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation.[3] |

| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, a suitable respirator should be worn. | Prevents inhalation, which may cause respiratory tract irritation.[3] |

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective means of minimizing exposure.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Experimental Workflow for Safe Handling

The following workflow outlines the key steps for safely handling the compound during routine laboratory procedures.

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: A Plan for the Unexpected

Thorough preparation for potential emergencies is a critical component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[3] |

| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash with plenty of soap and water.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Ingestion | Rinse mouth.[3] Do NOT induce vomiting. Seek immediate medical attention. |

Spill Response Protocol

A calm and methodical approach is essential in the event of a spill.

References

- 1. epa.gov [epa.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. Crucial role of chirality in advancing safety & efficacy [pharmabiz.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Alpha Hydroxy Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cir-safety.org [cir-safety.org]

(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety of (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive overview of the material safety aspects of this compound, a key building block in contemporary drug discovery. This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer an in-depth analysis of the compound's structural features and their implications for safe handling, storage, and emergency preparedness. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound safely and effectively.

Chemical Identity and Physicochemical Properties

This compound is a chiral alpha-hydroxy ester containing a cyclopropyl moiety. Its unique structural characteristics are pivotal in its synthetic applications, particularly in the construction of complex molecules like pyrrolidines for antibody-drug conjugates (ADCs)[1]. A thorough understanding of its basic properties is the foundation of a robust safety protocol.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| CAS Number | 2414393-47-6 | [2][3] |

| Appearance | White solid (presumed) | [4] |

| Storage Temperature | -20°C | [4] |

Hazard Identification and GHS Classification

The following GHS classifications are based on data for both the (R)- and (S)-enantiomers:

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

The Science Behind the Hazards: A Deeper Look

A sophisticated understanding of the potential risks associated with this compound stems from an analysis of its core structural components: the alpha-hydroxy ester and the cyclopropyl group.

The Alpha-Hydroxy Ester Moiety: Implications for Skin and Eye Irritation

The presence of the alpha-hydroxy acid (AHA) ester functionality is the likely contributor to the observed skin and eye irritation. AHAs are known to have exfoliative properties and can disrupt the cohesion of corneocytes in the skin barrier, which can lead to irritation, redness, and burning, particularly at higher concentrations[5]. The U.S. Food and Drug Administration (FDA) has noted these potential adverse reactions with AHA-containing products[5].

Furthermore, a significant concern with AHAs is their potential to increase the skin's sensitivity to UV radiation. Topical application of some AHAs has been shown to enhance the formation of sunburn cells[5]. While this compound is a laboratory chemical and not intended for topical application, this inherent property of the AHA class underscores the importance of avoiding skin contact.

The Cyclopropyl Ring: A Double-Edged Sword in Drug Development

The cyclopropyl ring is a highly valued structural motif in modern medicinal chemistry. It is often incorporated into drug candidates to enhance metabolic stability, increase potency, and improve brain permeability[6][7]. The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes[8].

However, the cyclopropyl group can also present metabolic liabilities. In certain molecular contexts, particularly when attached to amines, the cyclopropyl ring can undergo metabolic activation to form reactive intermediates[8]. For instance, the hepatotoxicity of the antibiotic trovafloxacin is linked to the CYP-mediated oxidation of its cyclopropylamine moiety, leading to reactive ring-opened intermediates that can form covalent adducts with hepatic proteins[8].

While this compound does not contain a cyclopropylamine, the potential for metabolic activation of the cyclopropyl ring is a critical consideration for researchers in drug development. The metabolism of a cyclopropyl-containing drug candidate, panadiplon, to cyclopropane carboxylic acid has been linked to hepatic toxicity in some preclinical models[9]. This highlights the importance of thorough metabolic and toxicological profiling of any novel compound containing this moiety.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. The following protocols are based on the known hazards and are designed to minimize exposure.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory[10].

-

Safety Stations: A readily accessible safety shower and eyewash station are essential in any laboratory where this compound is handled[10].

Personal Protective Equipment (PPE)

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Safety glasses with side shields or goggles. | Protects against splashes and dust, preventing serious eye irritation[10]. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation[10]. |

| Skin and Body Protection | Laboratory coat. | Protects clothing and underlying skin from contamination[10]. |

| Respiratory Protection | A suitable respirator should be used if engineering controls are insufficient to control airborne dust or aerosols. | Prevents respiratory tract irritation[10]. |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent the formation of potentially more hazardous degradation products.

-

Temperature: Store at -20°C for long-term stability[4].

-

Container: Keep the container tightly closed in a dry and well-ventilated place[10].

-

Incompatibilities: While specific incompatibility data is not available, it is prudent to store it away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention[10].

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention[10].

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[10].

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention[10].

Chemical Spill Response

The following workflow outlines the appropriate response to a chemical spill of this compound.

Caption: Emergency workflow for a chemical spill.

Disposal Considerations

All waste materials contaminated with this compound, including spill cleanup materials, should be treated as hazardous waste.

-

Containers: Place waste in a properly labeled, sealed container.

-

Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways[10].

Conclusion: A Commitment to Safety in Research

This compound is a valuable tool in the arsenal of medicinal chemists and drug development professionals. Its safe and effective use hinges on a comprehensive understanding of its chemical properties and potential hazards. By integrating the principles of proactive safety measures, appropriate personal protective equipment, and robust emergency preparedness, researchers can confidently and responsibly advance their scientific endeavors. This guide serves as a foundational resource, and it is imperative that it is supplemented by institution-specific safety protocols and a continuous commitment to a culture of safety in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C12H14O3 | CID 150388498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2414393-47-6|this compound|BLD Pharm [bldpharm.com]

- 4. benzyl 2-cyclopropyl-2-hydroxyacetate | 182747-31-5 [sigmaaldrich.com]

- 5. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

The Advent of Chirality: A Technical Guide to the Discovery and Synthesis of Chiral Cyclopropyl Compounds

Introduction: The Three-Membered Ring that Revolutionized Synthesis

The cyclopropane ring, a motif of inherent strain and unique electronic character, has captivated chemists since its first synthesis by August Freund in 1882.[1] Composed of a mere three carbon atoms, its rigid geometry and enhanced π-character offer a powerful tool for influencing molecular conformation, metabolic stability, and biological activity. This has made the chiral cyclopropane a "privileged scaffold" in medicinal chemistry, appearing in a host of blockbuster pharmaceuticals and complex natural products. The ability to control the absolute stereochemistry of these three-membered rings is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2]

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of chiral cyclopropyl compounds in synthesis. We will traverse the historical milestones, from early resolution methods to the development of sophisticated catalytic systems, and delve into the mechanistic underpinnings that govern stereocontrol. This guide is structured to provide not just a list of methods, but a causal narrative explaining the evolution of synthetic strategies and the rationale behind experimental design.

Chapter 1: From Racemates to Resolutions - The Dawn of Cyclopropane Chirality

While August Freund successfully synthesized the parent achiral cyclopropane in the late 19th century, the era of chiral cyclopropanes began in earnest with the challenge of separating enantiomers. Early efforts relied on classical resolution, a painstaking process involving the separation of diastereomeric salts formed by reacting a racemic cyclopropane carboxylic acid with a naturally occurring chiral amine. For example, racemic trans-1,2-cyclopropanedicarboxylic acid and its derivatives were resolved using chiral resolving agents to isolate the individual enantiomers.[3][4] This method, while foundational, is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.

The true paradigm shift began with the advent of asymmetric synthesis, a field that sought to create a specific enantiomer directly, rather than separate it from a mixture. The groundwork for this was laid by the development of foundational cyclopropanation reactions, most notably the Simmons-Smith reaction in the 1950s.[5] This reaction, involving an organozinc carbenoid, provided a reliable method for converting alkenes into cyclopropanes stereospecifically, meaning the geometry of the starting alkene was preserved in the product. This set the stage for the next crucial development: exerting control over the facial selectivity of the carbene addition to create one enantiomer preferentially.

Chapter 2: The Evolution of Asymmetric Cyclopropanation

The journey to achieve high enantioselectivity in cyclopropane synthesis has been marked by the successive development of increasingly sophisticated and efficient catalytic systems. This evolution can be broadly categorized into four major waves: chiral auxiliaries, transition metal catalysis, organocatalysis, and biocatalysis.

The Era of Chiral Auxiliaries and Substrate Control

The first successful forays into asymmetric cyclopropanation relied on substrate control, where a chiral group already present in the starting material directs the approach of the cyclopropanating agent. A landmark example is the diastereoselective Simmons-Smith reaction of chiral allylic alcohols, first reported in 1978.[5] The hydroxyl group coordinates to the zinc carbenoid, directing the methylene transfer to the same face of the double bond, a phenomenon known as proximal control.[5]

Another strategy involved attaching a removable chiral auxiliary to the substrate. The auxiliary creates a chiral environment around the alkene, forcing the cyclopropanating reagent to attack from the less sterically hindered face. After the reaction, the auxiliary is cleaved to reveal the enantioenriched cyclopropane. While effective, these stoichiometric approaches generate significant chiral waste and require additional synthetic steps for auxiliary attachment and removal.

The Rise of Transition Metal Catalysis

The development of catalytic asymmetric cyclopropanation represented a monumental leap forward, enabling the generation of chiral products with only a small amount of a chiral catalyst. This field has been dominated by the use of metal carbenoids generated from the decomposition of diazo compounds.[6][7]

Early Pioneers: Copper and Rhodium

In the 1960s, Nozaki and Noyori reported the first catalytic asymmetric cyclopropanation using a chiral copper-Schiff base complex. This seminal work opened the door to a new field of research. Soon after, the Aratani catalyst , a chiral copper-salicylaldimine complex, was developed and found industrial application in the synthesis of cilastatin, an antibiotic component.[6]

In parallel, dirhodium(II) complexes emerged as exceptionally effective catalysts for carbene transfer reactions. The development of chiral rhodium catalysts, particularly those with chiral carboxylate and carboxamidate ligands pioneered by chemists like Davies and Doyle, has provided a vast toolkit for highly enantioselective cyclopropanations.[4][6][8] These catalysts are renowned for their high activity and selectivity, especially with donor-acceptor carbenoids derived from aryldiazoacetates.[9]

Mechanism of Metal-Catalyzed Cyclopropanation

The generally accepted mechanism involves the reaction of the metal catalyst with a diazo compound to form a highly reactive metal-carbene intermediate after the extrusion of nitrogen gas. The alkene then attacks this electrophilic carbene species. The reaction is believed to proceed through a concerted, though often asynchronous, transition state, which accounts for the high stereospecificity observed. The chiral ligands surrounding the metal center create a defined chiral pocket that dictates the trajectory of the incoming alkene, leading to the preferential formation of one enantiomer.

Caption: Generalized mechanism for transition metal-catalyzed cyclopropanation.

Modern Frontiers: Cobalt and Iron

More recently, complexes of earth-abundant metals like cobalt and iron have gained prominence as powerful catalysts for asymmetric cyclopropanation. Chiral cobalt(II)-porphyrin complexes, for instance, have shown exceptional performance, often rivaling or exceeding the selectivity of noble metal catalysts and minimizing common side reactions like diazo dimerization.[10] These systems often operate via a stepwise radical mechanism, offering a complementary approach to the concerted pathways of many rhodium and copper catalysts.[11]

The Organocatalysis Revolution: Michael-Initiated Ring Closure (MIRC)

A paradigm shift occurred with the emergence of organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations. For cyclopropanation, the most significant organocatalytic strategy is the Michael-Initiated Ring Closure (MIRC) reaction.[1][12] This powerful cascade process involves two key steps:

-

A chiral amine catalyst (e.g., a prolinol derivative) activates an α,β-unsaturated aldehyde by forming a chiral iminium ion.

-

A nucleophile (the Michael donor, typically a compound like bromomalonate) adds to the β-position of the activated aldehyde (Michael addition).

-

The resulting enolate intermediate undergoes an intramolecular nucleophilic substitution (ring closure), displacing a leaving group to form the cyclopropane ring and regenerate the catalyst.

Caption: Mechanism of aminocatalyzed Michael-Initiated Ring Closure (MIRC).

The beauty of the MIRC reaction lies in its ability to construct multiple C-C bonds and stereocenters in a single, highly controlled operation, often with excellent enantioselectivity (>99% ee).[13]

The Biocatalytic Breakthrough: Engineered Enzymes

The newest frontier in asymmetric cyclopropanation is biocatalysis, which harnesses the exquisite selectivity of enzymes. While natural cyclopropane-forming enzymes exist, their substrate scope is limited.[9] The breakthrough came from repurposing and engineering heme proteins, such as myoglobins and cytochrome P450s, to function as highly efficient "cyclopropanases."[14][15]

These engineered enzymes catalyze carbene transfer from diazoesters to a wide range of olefins with remarkable proficiency and stereocontrol. By applying directed evolution—a process of iterative mutation and selection—scientists can fine-tune the enzyme's active site to favor the formation of a specific stereoisomer, often achieving near-perfect diastereoselectivity (>99% dr) and enantioselectivity (>99% ee).[14] These biocatalytic methods offer significant advantages, including operation in aqueous media at room temperature and the ability to access stereoisomers that are difficult to obtain with chemical catalysts.[15]

Chapter 3: Comparative Analysis and Data Presentation

The choice of synthetic method depends on factors such as substrate scope, desired stereoisomer, cost, and scalability. The following table provides a comparative overview of the performance of various modern catalytic systems for the asymmetric cyclopropanation of styrene with ethyl diazoacetate (EDA), a common benchmark reaction.

| Catalyst Type | Chiral Catalyst/Ligand | Metal | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |

| Copper | Bis(oxazoline) (tBu-BOX) | Cu(I) | ~70-90 | ~90:10 | ~95-99 | |

| Rhodium | Davies Catalyst (Rh₂(S-PTAD)₄) | Rh(II) | >90 | >95:5 | >98 | [4] |

| Cobalt | Chiral Porphyrin | Co(II) | >95 | >98:2 | >98 | [10] |

| Iron | Chiral Porphyrin | Fe(II) | ~80-95 | ~90:10 | Modest (~<80) | [14] |

| Biocatalyst | Engineered Myoglobin | Fe(II) | ~70-95 | >99:1 | >99 |

Note: Values are representative and can vary based on specific reaction conditions. This table illustrates general performance on a model substrate.

Chapter 4: Applications in Drug Development - Case Studies

The strategic incorporation of a chiral cyclopropane ring is a recurring theme in modern drug design. Here, we examine the synthesis of two prominent pharmaceuticals where asymmetric cyclopropanation is a pivotal step.

Case Study 1: Tranylcypromine (Parnate®)

Tranylcypromine is a monoamine oxidase inhibitor used as an antidepressant. The drug is administered as a racemate, but the (+)-enantiomer is significantly more potent. Asymmetric syntheses have been developed to access the enantiopure forms. One effective route employs a sulfonamide-catalyzed asymmetric Simmons-Smith cyclopropanation of trans-cinnamyl alcohol.[6] The resulting chiral cyclopropylmethanol is then converted through a multi-step sequence involving oxidation, Curtius rearrangement, and deprotection to yield (+)-tranylcypromine.[6]

Caption: Key asymmetric step in the synthesis of (+)-Tranylcypromine.

Case Study 2: Ticagrelor (Brilinta®)

Ticagrelor is an antiplatelet medication used to prevent thrombotic events. A key structural feature is its trans-cyclopropylamine core. Biocatalysis has provided a highly efficient route to a key precursor. An engineered globin enzyme catalyzes the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate to produce the (1R, 2R)-cyclopropanecarboxylate intermediate in high yield (79%), with outstanding diastereoselectivity (>99% dr) and enantioselectivity (98% ee).[3] This single enzymatic step replaces a lengthy, multi-step chemical synthesis, highlighting the power of modern biocatalysis in pharmaceutical production.[14] This intermediate is then converted to the required (1R,2S)-amine via a Curtius or Hofmann rearrangement.[3]

Chapter 5: Experimental Protocols

The following protocols are representative examples for key asymmetric cyclopropanation methodologies. Researchers should consult the primary literature for substrate-specific optimizations.

Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation (Davies-type)

This protocol is adapted from procedures for Rh₂(S-PTAD)₄-catalyzed reactions.

-

Catalyst Preparation: In an inert atmosphere glovebox, add the chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄, 0.01 mol%) to an oven-dried reaction flask.

-

Reaction Setup: Dissolve the catalyst in a dry, degassed solvent (e.g., dichloromethane, CH₂Cl₂). Add the alkene substrate (1.0 equiv).

-

Diazo Addition: Prepare a solution of the aryldiazoacetate (1.2 equiv) in CH₂Cl₂. Using a syringe pump, add the diazo solution to the reaction mixture over a period of 3-4 hours at the specified temperature (e.g., 25 °C). Caution: Diazo compounds are potentially explosive and should be handled with care.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the diazo compound (typically a colored spot) indicates completion.

-

Workup: Once complete, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the chiral cyclopropane.

-

Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Organocatalytic MIRC Cyclopropanation

This protocol is a general procedure adapted from aminocatalyzed reactions of α,β-unsaturated aldehydes.[13]

-

Reaction Setup: To a vial, add the chiral aminocatalyst (e.g., a TMS-protected diarylprolinol ether, 20 mol%) and a suitable solvent (e.g., chloroform, CHCl₃).

-

Reagent Addition: Add the α,β-unsaturated aldehyde (1.0 equiv), followed by the bromomalonate derivative (1.2 equiv).

-

Base Addition: Add a mild organic base (e.g., triethylamine or 2,6-lutidine, 1.0 equiv) to initiate the reaction.

-

Reaction: Stir the mixture at room temperature for the required time (typically 2-24 hours), monitoring by TLC.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography.

-

Analysis: Determine dr and ee by ¹H NMR and chiral HPLC, respectively.

Protocol 3: Whole-Cell Biocatalytic Cyclopropanation

This protocol is a generalized procedure for using engineered E. coli expressing a myoglobin variant.[15]

-

Cell Culture: Grow E. coli cells expressing the engineered myoglobin catalyst in a suitable medium until they reach the desired optical density.

-

Cell Harvest: Harvest the cells by centrifugation and resuspend them in a buffer (e.g., M9-N buffer) to a specified cell density (e.g., OD₆₀₀ = 30).

-

Reaction Setup: Transfer the cell suspension to a reaction vessel. Sparge with an inert gas (e.g., argon) to create an anaerobic environment, as oxygen can inhibit the catalyst.

-

Substrate Addition: Add the alkene substrate (1.0 equiv), often dissolved in a minimal amount of a co-solvent like ethanol.

-

Carbene Precursor Addition: Add the ethyl diazoacetate (EDA, 2.0 equiv) to the cell suspension.

-

Reaction: Stir the mixture at room temperature for 24-48 hours.

-

Extraction: Extract the product directly from the aqueous cell suspension using an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: Dry and concentrate the organic extracts. Purify the product via column chromatography and analyze for dr and ee.

Conclusion and Future Outlook

The synthesis of chiral cyclopropanes has evolved from a niche challenge to a mature and powerful discipline within organic chemistry. The journey from laborious classical resolutions to highly efficient and selective catalytic methods—spanning transition metals, organocatalysts, and engineered enzymes—showcases the relentless pursuit of stereochemical control. Each methodology offers a unique set of advantages, providing chemists with a versatile arsenal to tackle complex synthetic problems.

The future of the field points towards even greater efficiency and sustainability. The development of catalysts based on earth-abundant metals will continue to be a major focus. Furthermore, the convergence of biocatalysis and chemocatalysis, in chemoenzymatic and tandem processes, promises to unlock novel synthetic pathways to previously inaccessible molecular architectures. As our understanding of catalytic mechanisms deepens, the rational design of catalysts for specific, challenging transformations will become increasingly sophisticated, ensuring that the humble three-membered ring remains at the forefront of innovation in synthesis and drug discovery.

References